methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is a structurally complex organic compound featuring a phenyl core substituted with a sulfamoyl group (N-bound to a [2,3'-bifuran]-5-ylmethyl moiety) and a methyl carbamate functional group. Its molecular architecture combines aromatic, heterocyclic (bifuran), and sulfonamide-carbamate functionalities, making it relevant for studies in medicinal chemistry, agrochemicals, or materials science.
The compound’s structural elucidation likely employs crystallographic tools such as SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to resolve bond lengths, angles, and intermolecular interactions . Visualization software like ORTEP-3 or WinGX may further aid in analyzing its 3D conformation and packing behavior .
Properties
IUPAC Name |
methyl N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-17(20)19-13-2-5-15(6-3-13)26(21,22)18-10-14-4-7-16(25-14)12-8-9-24-11-12/h2-9,11,18H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNBTRGLKNDSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, followed by the introduction of the sulfamoyl group, and finally the carbamate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the sulfamoyl or carbamate groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the bifuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield different amine or alcohol derivatives.
Scientific Research Applications
Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with carbamate or sulfamoyl groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, while the sulfamoyl group can interact with other biological molecules. The bifuran moiety may also play a role in the compound’s overall activity by providing additional binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Comparative analysis with structurally analogous sulfonamide- and carbamate-containing compounds reveals key distinctions:
Key Observations :
- The methyl carbamate group (-O(CO)OCH₃) enhances hydrolytic stability compared to simpler carbamates, contrasting with sulfonamide-dominated analogs that prioritize hydrogen-bond donor/acceptor capacity .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen-bonding patterns, critical for crystal packing and solubility, differ significantly:
- The target compound’s sulfamoyl NH and carbamate carbonyl groups likely form intermolecular H-bonds, creating layered or helical motifs. Graph set analysis (e.g., Ettermotifs) would classify these as D (donor) or A (acceptor) interactions .
- In contrast, Compound A’s morpholine and sulfonamide groups generate a 3D H-bond network, increasing lattice stability but reducing solubility .
Physicochemical Properties
- Solubility: The bifuran moiety may reduce aqueous solubility compared to non-heterocyclic analogs.
- Thermal Stability : Carbamate derivatives generally exhibit higher melting points (>200°C) than sulfonamides due to stronger dipolar interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
